molecular formula C5H3FOS B3274796 2-Fluorothiophene-3-carbaldehyde CAS No. 614729-71-4

2-Fluorothiophene-3-carbaldehyde

Cat. No.: B3274796
CAS No.: 614729-71-4
M. Wt: 130.14 g/mol
InChI Key: IZJGXWAAXFASIX-UHFFFAOYSA-N
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Description

2-Fluorothiophene-3-carbaldehyde is a fluorinated thiophene derivative. Thiophene is a five-membered heterocyclic compound containing sulfur. The introduction of a fluorine atom at the 2-position and an aldehyde group at the 3-position of the thiophene ring imparts unique chemical properties to this compound. It is used in various fields, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

The synthesis of 2-Fluorothiophene-3-carbaldehyde can be achieved through several methods. One common approach involves the functionalization of the thiophene ring. Direct fluorination of thiophene with molecular fluorine (F₂) is one method, although it is not very selective . Another method involves the reaction of thiophene derivatives with fluorinating agents such as sulfur tetrafluoride (SF₄) or perchloryl fluoride (FClO₃) in the presence of suitable catalysts . Industrial production methods often involve the use of these fluorinating agents under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Fluorothiophene-3-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

2-Fluorothiophene-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluorothiophene-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins .

Comparison with Similar Compounds

2-Fluorothiophene-3-carbaldehyde can be compared with other fluorinated thiophene derivatives, such as 2-fluorothiophene and 3-fluorothiophene. These compounds share similar structural features but differ in the position of the fluorine atom and the presence of additional functional groups. The unique combination of the fluorine atom and the aldehyde group in this compound imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .

Properties

IUPAC Name

2-fluorothiophene-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FOS/c6-5-4(3-7)1-2-8-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJGXWAAXFASIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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